molecular formula C9H12S B037024 2-Phenylpropane-2-thiol CAS No. 16325-88-5

2-Phenylpropane-2-thiol

Cat. No. B037024
CAS RN: 16325-88-5
M. Wt: 152.26 g/mol
InChI Key: WBDRVMIJNFZLMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiols and thiolate ligands, including those related to 2-Phenylpropane-2-thiol, involves various chemical strategies. One approach involves the synthesis of 2-phenylpyridine gold(III) complexes with various thiolate ligands, showcasing the versatility of thiol-based compounds in forming complex structures (Fan et al., 2003). Another method reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine, highlighting the steps involved in the protection, mesylation, and thiolation of amino acids (Sun Ru et al., 2004).

Molecular Structure Analysis

The molecular structure of thiols and their complexes plays a crucial role in their chemical behavior. The crystal structure analysis of gold-thiolate complexes reveals square-planar coordination around the gold atom, indicating the strong influence of the sulfur atom in the ligand's orientation (Fan et al., 2003). Such structural insights are fundamental in understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Thiols participate in various chemical reactions, including addition reactions with allenylnitriles and phenylpropynenitriles, leading to the formation of conjugated and unconjugated nitriles, thiazolines, and benzothiazoles (Landor et al., 1984). These reactions underscore the versatility of thiols in organic synthesis, particularly in constructing heterocyclic compounds.

Physical Properties Analysis

The physical properties of thiols and thiol-containing compounds are influenced by their molecular structure. For instance, the synthesis and characterization of thiol-ene functionalized siloxanes indicate how the structural composition affects the material properties of networks formed through thiol-ene photopolymerization (Cole & Bowman, 2012). These findings are crucial for the development of materials with desired mechanical and thermal properties.

Chemical Properties Analysis

The chemical properties of thiols, such as their reactivity towards electrophiles, base or acid-catalyzed reactions, and participation in click chemistry, are central to their utility in organic synthesis and materials science. The Lewis acid-catalyzed reaction of aliphatic thiols with thiophosgene is an example of the specific reactivity of thiols in forming disulfides and other sulfur-containing compounds (Nilsson, 1974).

Scientific Research Applications

Antioxidant and Pro-oxidant Effects

Research has demonstrated the dual role of thiolic compounds as antioxidants and pro-oxidants, depending on the context of their application. For instance, the study of N-acetyl-l-cysteine (NAC) and glutathione (GSH) has shown their capability to either suppress or enhance oxidative actions, highlighting the nuanced balance between their antioxidant and pro-oxidant functions in biological systems (Sagristá et al., 2002).

Synthesis and Electrochemical Behavior

The synthesis of derivatives such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol showcases the adaptability of thiolic compounds in the creation of new molecules with potential applications in electrochemistry and materials science. The study on the self-assembly of these compounds on gold electrodes and their electrochemical behavior opens avenues for their use in nanotechnology and sensor development (Sun Ru et al., 2004).

Chiroptical Properties in Nanoclusters

In the realm of nanotechnology, chiral 38-gold-atom nanoclusters synthesized with 2-phenylpropane-1-thiol ligands have exhibited unique chiroptical properties. These findings suggest significant potential for applications in chiral sensing, catalysis, and the development of optically active materials (Qian Xu et al., 2014).

Anticancer Evaluation

The synthesis and evaluation of thiourea, carbamimidothioic acid, oxazole, oxazolidine, and 2-amino-1-phenylpropyl-2-chloroacetate derivatives, derived from L-norephedrine, have demonstrated promising anticancer activities. These studies underscore the potential of thiolic compounds in the development of novel anticancer agents (Maged S. Abdel-Kader et al., 2016).

Electroluminescent Properties in PLEDs

The creation of dinuclear platinum complexes containing thiolic and other ligands has led to significant advancements in the field of optoelectronics. These complexes have shown high efficiency and stability as electroluminescent materials in polymer light-emitting diodes (PLEDs), demonstrating the role of thiolic compounds in enhancing the performance of electronic devices (Wenjing Xiong et al., 2016).

Future Directions

Chiral nanoparticles, including those synthesized using 2-Phenylpropane-2-thiol, are of increasing interest due to their unique chiroptical properties . They have potential applications in various biological and pharmaceutical industries .

properties

IUPAC Name

2-phenylpropane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRVMIJNFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433366
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpropane-2-thiol

CAS RN

16325-88-5
Record name 2-phenylpropane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropane-2-thiol
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